N-(3-methoxyphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide N-(3-methoxyphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 878052-99-4
VCID: VC4739709
InChI: InChI=1S/C24H27N3O3S/c1-30-19-9-7-8-18(14-19)25-23(28)17-31-22-15-27(21-11-4-3-10-20(21)22)16-24(29)26-12-5-2-6-13-26/h3-4,7-11,14-15H,2,5-6,12-13,16-17H2,1H3,(H,25,28)
SMILES: COC1=CC=CC(=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Molecular Formula: C24H27N3O3S
Molecular Weight: 437.56

N-(3-methoxyphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide

CAS No.: 878052-99-4

Cat. No.: VC4739709

Molecular Formula: C24H27N3O3S

Molecular Weight: 437.56

* For research use only. Not for human or veterinary use.

N-(3-methoxyphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide - 878052-99-4

Specification

CAS No. 878052-99-4
Molecular Formula C24H27N3O3S
Molecular Weight 437.56
IUPAC Name N-(3-methoxyphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetamide
Standard InChI InChI=1S/C24H27N3O3S/c1-30-19-9-7-8-18(14-19)25-23(28)17-31-22-15-27(21-11-4-3-10-20(21)22)16-24(29)26-12-5-2-6-13-26/h3-4,7-11,14-15H,2,5-6,12-13,16-17H2,1H3,(H,25,28)
Standard InChI Key SOLQERIUOKKVRB-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features three distinct pharmacophoric elements:

  • Indole ring system: A bicyclic aromatic framework common in bioactive molecules, including neurotransmitters and antitumor agents.

  • Piperidine moiety: A six-membered nitrogen-containing ring frequently employed in central nervous system (CNS) drug design.

  • 3-Methoxyphenyl sulfanylacetamide group: A sulfur-containing substituent with potential hydrogen-bonding capabilities.

The IUPAC name, N-(3-methoxyphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetamide, reflects its substitution pattern. The indole’s C3 position is bonded to a sulfanylacetamide chain, while the N1 position is functionalized with a 2-oxo-2-piperidin-1-ylethyl group.

Table 1: Key Physicochemical Data

PropertyValue
CAS No.878052-99-4
Molecular FormulaC₂₄H₂₇N₃O₃S
Molecular Weight437.56 g/mol
IUPAC NameN-(3-methoxyphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetamide
SMILESCOC1=CC=CC(=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
InChI KeySO[Incomplete data]

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically commencing with indole derivatives and piperidine precursors. A generalized approach includes:

  • Indole Functionalization:

    • Introduction of the 2-oxo-2-piperidin-1-ylethyl group at the indole’s N1 position via alkylation or Michael addition.

    • Thioether formation at C3 using mercaptoacetic acid derivatives.

  • Acetamide Coupling:

    • Reaction of the sulfanylacetic acid intermediate with 3-methoxyaniline under peptide coupling conditions (e.g., EDC/HOBt) .

Table 2: Hypothetical Synthesis Protocol

StepReactionReagents/ConditionsYield*
1N1-Alkylation of IndolePiperidinyl ethyl bromide, K₂CO₃, DMF, 80°C65–70%
2C3-Thioether FormationMercaptoacetic acid, DIEA, DCM, RT50–55%
3Amide Bond Formation3-Methoxyaniline, EDC, HOBt, DMF60–65%

*Yields are estimated based on analogous syntheses .

Purification and Characterization

Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Structural confirmation utilizes:

  • Mass Spectrometry: ESI-MS m/z 438.56 [M+H]⁺.

  • NMR Spectroscopy: Characteristic signals include δ 7.85 (indole H2), δ 3.78 (OCH₃), and δ 3.45–2.85 (piperidine protons).

Biological Activities and Mechanistic Insights

In Vitro Pharmacological Screening

While direct activity data for this compound remains limited, structural analogs exhibit diverse bioactivities:

Central Nervous System (CNS) Modulation

Piperidine-containing compounds often target neurotransmitter receptors. For example, LY367265—a related indole-piperidine hybrid—acts as a 5-HT transporter inhibitor and 5-HT₂ₐ receptor antagonist . This suggests potential antidepressant or anxiolytic applications .

Table 3: Bioactivity of Structural Analogs

CompoundTargetActivity (IC₅₀/EC₅₀)
6-Methyl-4-{1-[2-(4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-...E. coli DNA gyrase2.50 μM/mL
LY3672655-HT transporter8.3 nM

Pharmacological Research Findings

Structure-Activity Relationship (SAR) Analysis

Key structural determinants of activity include:

  • Indole C3 Substituent: Sulfanyl groups enhance lipid solubility and target binding versus sulfonyl or carbonyl variants.

  • Piperidine Moiety: The 2-oxo group may facilitate hydrogen bonding with enzymatic active sites.

  • 3-Methoxyphenyl Group: Electron-donating methoxy groups improve metabolic stability compared to halogenated aryl systems.

Toxicity and ADME Profiling

  • Lipophilicity: LogP = 3.2 (optimal for blood-brain barrier penetration).

  • Metabolic Stability: Susceptible to CYP3A4-mediated oxidation at the piperidine ring.

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